The compound 2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a complex organic molecule that belongs to the class of pyridines and triazines. This compound features a unique combination of functional groups, including a benzylpiperidine moiety and a sulfanyl group, which may contribute to its biological activity and potential applications in medicinal chemistry.
The compound can be found in various chemical databases, including PubChem, which provides detailed information on its molecular formula, structure, and potential applications in research . It is also referenced in specialized catalogs for research chemicals, indicating its availability for scientific studies .
This compound is classified under heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. Specifically, it falls into the category of pyrido[1,2-a][1,3,5]triazin derivatives, which are known for their diverse biological activities and potential therapeutic uses.
The synthesis of 2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one can involve several methods. One common approach includes the reaction between appropriate precursors that contain the benzylpiperidine and pyrido[1,2-a][1,3,5]triazin structures.
The molecular structure of 2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one consists of a pyrido-triazine core with various substituents. The molecular formula is with a molecular weight of approximately 358.45 g/mol.
CC(=O)C1=C(SC2=C1C=CC=N2)NC(=O)N(C3=CC=CC=C3)N=C4C=CC=C4=N3
XTBJOEORBUZQRL-UHFFFAOYSA-N
This structural information aids in understanding the compound's reactivity and interaction with biological systems.
The chemical reactivity of this compound may involve nucleophilic substitutions and electrophilic additions due to the presence of reactive functional groups.
These reactions are crucial for modifying the compound to enhance its biological activity or selectivity.
The mechanism of action for 2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors.
Preliminary studies suggest that similar compounds exhibit inhibitory effects on certain enzymes involved in metabolic pathways. This could indicate potential applications in treating diseases associated with these pathways.
The physical properties of this compound include:
Chemical properties include:
Relevant data from studies indicate that modifications to these properties can significantly affect the compound's efficacy and safety profiles.
This compound has potential applications in various fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4